
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of 10-methylacridin-9-one and 2,2,2-trifluoroacetic acid. 10-Methylacridin-9-one is a derivative of acridone, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in peptide synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-9-one typically involves the methylation of acridone. This can be achieved through various methods, including the use of methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
2,2,2-Trifluoroacetic acid is industrially produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water. The reaction conditions for the synthesis of 2,2,2-trifluoroacetic acid involve the use of strong acids or bases and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
10-Methylacridin-9-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Deprotection Reactions: It is commonly used to remove protecting groups in peptide synthesis.
Esterification: It can react with alcohols to form trifluoroacetate esters.
Hydrolysis: It can hydrolyze esters and amides to their corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Applications De Recherche Scientifique
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 10-Methylacridin-9-one involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which can lead to cell death. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various biochemical assays .
Comparaison Avec Des Composés Similaires
10-Methylacridin-9-one can be compared with other acridone derivatives such as:
Acridin-9(10H)-one: Known for its fluorescence properties and use in photodynamic therapy.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A novel thermally activated delayed fluorescence material with high luminescence efficiency.
The uniqueness of 10-Methylacridin-9-one lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
88147-32-4 |
|---|---|
Formule moléculaire |
C16H12F3NO3 |
Poids moléculaire |
323.27 g/mol |
Nom IUPAC |
10-methylacridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NO.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
Clé InChI |
QUQCLORBQSPNHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


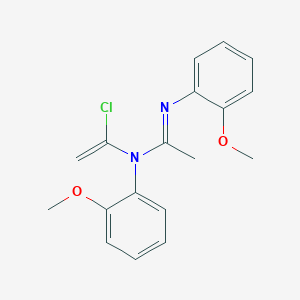
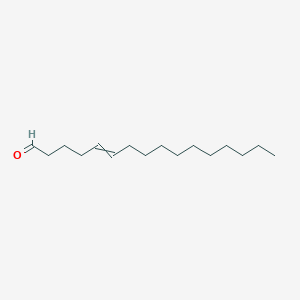
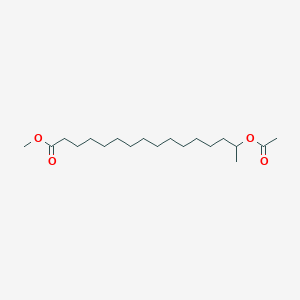
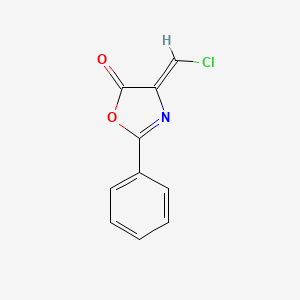
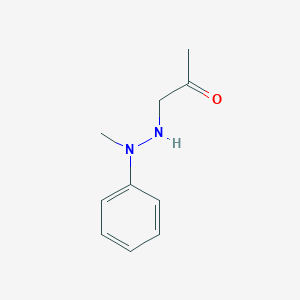
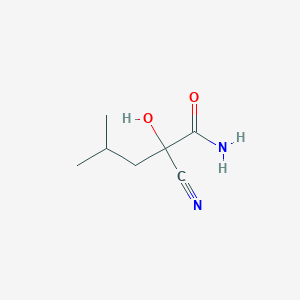





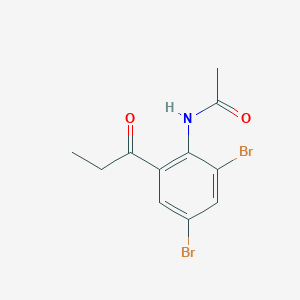
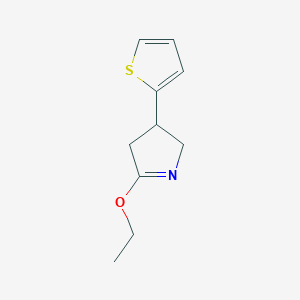
![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
